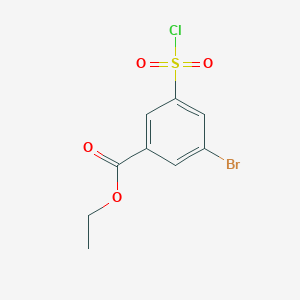
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide, also known as DTTCA, is a novel organic compound that has been synthesized for scientific research purposes. DTTCA has gained attention due to its potential applications in various fields, including material science, chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has shown potential applications in various scientific research fields, including material science, chemistry, and biology. In material science, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of organic semiconductors, which can be applied in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In chemistry, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a reagent for the synthesis of various organic compounds, including heterocycles and biologically active molecules. In biology, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has shown potential as an anticancer agent and a modulator of the immune system.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide is not fully understood. However, studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can also modulate the immune system by activating T cells and suppressing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has been shown to have low toxicity and good biocompatibility. In vitro studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has also been shown to modulate the immune system by activating T cells and suppressing the activity of regulatory T cells. In vivo studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high purity, and has low toxicity. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can also be easily modified to obtain derivatives with different properties. However, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has some limitations. It is not soluble in water, which can limit its applications in biological studies. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide is also relatively new, and more studies are needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide research. First, more studies are needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide, especially in the context of cancer and immune modulation. Second, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide derivatives with different properties can be synthesized and tested for their potential applications in various fields. Third, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be incorporated into nanomaterials to enhance its properties and applications. Fourth, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of new organic semiconductors with improved properties. Finally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be tested for its potential applications in drug delivery and imaging.
Synthesemethoden
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be synthesized through a simple one-pot reaction between 3-phenylthiophene-2-carboxylic acid and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide as a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h1-10,13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSTSAEUHWSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)


![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)





![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)